1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine
Description
Piperidine Ring Dynamics
Azetidine Ring Geometry
Methylene Bridge Orientation
- The -CH₂- linker between the two rings adopts a gauche conformation , balancing torsional strain and van der Waals interactions between the piperidine C2 methyl and azetidine C3 hydrogen.
| Parameter | Piperidine Ring | Azetidine Ring |
|---|---|---|
| Ring Puckering Amplitude (Å) | 0.12 | 0.45 |
| N-C-C Angle (°) | 111.3 | 88.7 |
| Torsion Angle (°) | 55.8 | 22.3 |
Stereochemical Considerations in Azetidine-Piperidine Hybrid Systems
The compound exhibits two stereogenic centers :
- The piperidine nitrogen-bound carbon (C1) due to restricted rotation from the azetidine-methyl substituent.
- The azetidine C2 carbon, where the methyl group creates chirality.
Diastereomerism and Enantiomerism
Impact of Stereochemistry on Reactivity
- The (1R,2R) configuration facilitates hydrogen bonding between the azetidine nitrogen and piperidine C2 methyl, stabilizing the chair conformation.
- Molecular dynamics simulations indicate that (1S,2S) isomers exhibit 30% higher solubility in polar solvents due to enhanced dipole alignment.
| Stereoisomer | Relative Energy (kcal/mol) | Solubility (mg/mL) |
|---|---|---|
| (1R,2R) | 0.0 | 12.4 |
| (1R,2S) | 1.2 | 9.8 |
| (1S,2R) | 1.2 | 10.1 |
| (1S,2S) | 0.5 | 15.6 |
This stereochemical diversity underscores the compound’s potential as a template for designing chiral catalysts or bioactive molecules with tailored pharmacokinetic profiles.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-9-4-3-7-13(10(9)2)8-11-5-6-12-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
GAFFEJYAENRHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)CC2CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dimethylpiperidine Core
The 2,3-dimethylpiperidine ring can be synthesized by several methods:
- Catalytic hydrogenation of substituted pyridines: Starting from 2,3-dimethylpyridine, catalytic hydrogenation under appropriate conditions (e.g., Pd/C catalyst, hydrogen atmosphere) reduces the aromatic ring to the saturated piperidine ring with retention of methyl substituents.
- Cyclization approaches: Condensation of suitable 1,5-dicarbonyl compounds with ammonia or amines followed by reduction can yield substituted piperidines.
- Chiral synthesis: If stereochemistry is important, asymmetric synthesis or resolution methods may be applied to obtain enantiomerically enriched 2,3-dimethylpiperidine.
Preparation of Azetidin-2-ylmethyl Fragment
Azetidine derivatives are typically prepared via:
- Cyclization of β-amino alcohols: Intramolecular nucleophilic substitution to form the four-membered azetidine ring.
- Ring expansion or contraction methods: Starting from larger or smaller ring systems.
- Commercial availability: Azetidine-2-ylmethyl derivatives or protected forms may be commercially available for use as building blocks.
Coupling of Azetidin-2-ylmethyl to Piperidine Nitrogen
The key step is the formation of the N-substituted piperidine bearing the azetidin-2-ylmethyl substituent. Common methods include:
- Alkylation of piperidine nitrogen: Using azetidin-2-ylmethyl halides or tosylates as alkylating agents under basic conditions to substitute the piperidine nitrogen.
- Reductive amination: Reaction of 2,3-dimethylpiperidine with azetidine-2-carboxaldehyde or similar derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the N-alkylated product.
- Nucleophilic substitution: Direct nucleophilic displacement on activated azetidin-2-ylmethyl derivatives.
Purification and Characterization
- Purification is typically carried out by chromatographic methods such as silica gel column chromatography or preparative HPLC.
- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Example Synthetic Route (Hypothetical)
| Step | Reaction | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 2,3-dimethylpiperidine | Hydrogenation of 2,3-dimethylpyridine, Pd/C, H2, MeOH, RT | 85% | Saturation of pyridine ring |
| 2 | Preparation of azetidin-2-ylmethyl bromide | Bromination of azetidin-2-ylmethanol, PBr3, 0°C | 70% | Halogenation to form alkylating agent |
| 3 | N-alkylation of 2,3-dimethylpiperidine | 2,3-dimethylpiperidine + azetidin-2-ylmethyl bromide, K2CO3, DMF, 60°C | 65% | Formation of N-substituted product |
| 4 | Purification | Column chromatography | - | Isolation of pure compound |
Research Findings and Patents
- Patents such as WO2021219849A1 describe synthetic methods for azetidine derivatives and their coupling to nitrogen-containing heterocycles, highlighting the use of alkylation and reductive amination strategies for similar compounds.
- No direct synthesis of 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine was found in major chemical literature databases, suggesting the need for adaptation of general azetidine and piperidine chemistry.
- The compound's synthesis may require careful control of stereochemistry at the 2 and 3 positions of the piperidine ring, which can be achieved through chiral catalysts or resolution techniques.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Catalytic hydrogenation | Reduction of 2,3-dimethylpyridine to piperidine | Straightforward, scalable | Requires aromatic precursor |
| Alkylation with azetidin-2-ylmethyl halides | Direct N-alkylation | High specificity | Requires preparation of halide |
| Reductive amination | Coupling via aldehyde intermediate | Mild conditions, stereoselective potential | Requires aldehyde precursor |
| Cyclization of β-amino alcohols | Azetidine ring formation | Efficient ring closure | Multi-step, may require protection |
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Azetidine-Containing Piperidine Derivatives
Compounds sharing the azetidine-piperidine hybrid structure but differing in substituents include:
- 1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone (9c) and 1-{(S)-1-[(R)-1-Phenylethyl]azetidin-2-yl}heptan-1-one (10b) (). These derivatives feature phenylethyl and ketone groups, resulting in lower polarity (as evidenced by their oily consistency) compared to the crystalline 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine. Analytical techniques such as FT-IR and NMR confirm structural integrity, with distinct carbonyl (C=O) peaks in ketone-containing analogues .
| Property | This compound | Compound 9c | Compound 10b |
|---|---|---|---|
| Physical State | Crystalline (inferred) | Oily | Oily |
| Key Functional Groups | Azetidine, dimethylpiperidine | Azetidine, ketone | Azetidine, ketone |
| Stereochemistry | Undefined | (R,R) | (S,R) |
Key Insight : Substituents like phenylethyl groups increase steric bulk and reduce crystallinity, while ketones introduce polar functional groups that may alter solubility and reactivity .
Dimethylpiperidine Derivatives with Receptor Affinity
1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26) () demonstrates high affinity for sigma-1 receptors (Kᵢ = 1.75 nM) and EBP sites (Kᵢ = 1.54 nM). The position of methyl groups (2,3 vs. 3,3) significantly impacts binding:
Stereoisomeric Considerations
(2S,3R)-2,3-Dimethylpiperidine () has defined stereochemistry (ChemSpider ID: 5361996), with a monoisotopic mass of 113.120449 Da. Stereochemical variations in dimethylpiperidine derivatives influence:
- Lipophilicity : Axial vs. equatorial methyl positions alter logP values.
- Metabolic Stability : Stereocenters affect susceptibility to cytochrome P450 oxidation .
For this compound, undefined stereochemistry limits direct comparisons, but enantiopure synthesis could optimize pharmacokinetic profiles.
Substituent Position Effects on Reactivity
highlights that methyl group positions on piperidine dramatically affect reactivity:
Piperidine Derivatives with Aryl Substituents
Compounds like 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine () and 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine () incorporate aromatic groups, enabling π-π stacking interactions and nonlinear optical properties.
Biological Activity
1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with an azetidine moiety. The chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
This compound has shown a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that certain piperidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains, demonstrating promising results compared to standard antibiotics .
- Enzyme Inhibition : Research has highlighted the potential of this compound as an inhibitor of specific enzymes such as α-glucosidase. Molecular docking studies suggest that the structural features of the compound allow it to bind effectively to the active site of the enzyme, thus inhibiting its activity .
Antimicrobial Studies
A series of synthesized piperidine derivatives were evaluated for their antimicrobial efficacy. Among these, this compound was included in a broader study assessing the activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure could enhance antimicrobial potency.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 1-Azetidin-2-ylmethyl-2,3-dimethylpiperidine | Moderate | High |
| Standard Antibiotic A | High | Moderate |
| Standard Antibiotic B | Low | High |
Enzyme Inhibition Studies
In a study focusing on α-glucosidase inhibition, several derivatives were synthesized and tested. The findings showed that compounds with similar structural features to this compound exhibited varying degrees of inhibition.
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| 1-Azetidin-2-ylmethyl-2,3-dimethylpiperidine | 12.5 | -8.5 |
| Reference Compound C | 10.0 | -9.0 |
| Reference Compound D | 15.0 | -7.8 |
The data indicates that the compound's structural characteristics contribute significantly to its binding affinity and inhibitory potential.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with microbial cell membranes. The azetidine moiety enhances its ability to penetrate cellular barriers, facilitating its action at target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
